4-Piperidinecarboxylicacidt-butylester
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Overview
Description
4-Piperidinecarboxylicacidt-butylester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used as an intermediate in organic synthesis and has various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylicacidt-butylester typically involves the reaction of di-tert-butyl dicarbonate with isonipecotic acid hydrochloride . The reaction conditions usually require a base such as triethylamine and an organic solvent like dichloromethane. The reaction proceeds under mild conditions and yields the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxylicacidt-butylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Piperidinecarboxylic acid.
Reduction: 4-Piperidinecarbinol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Piperidinecarboxylicacidt-butylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylicacidt-butylester involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that modulate biological pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific derivative or product formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar reactivity but lacks the ester functionality.
4-Piperidinecarboxylic acid: The carboxylic acid analog of the ester.
N-Acylpiperidine: Contains an acyl group instead of an ester group.
Uniqueness
4-Piperidinecarboxylicacidt-butylester is unique due to its ester functionality, which provides distinct reactivity and applications compared to its analogs. The ester group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-butoxycarbonylpiperidine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-3-8-16-10(13)9-4-6-12(7-5-9)11(14)15/h9H,2-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHYDKSZZPSGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCN(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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